Elsamicin B

Catalog No.
S622273
CAS No.
97068-31-0
M.F
C26H22O10
M. Wt
494.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elsamicin B

CAS Number

97068-31-0

Product Name

Elsamicin B

IUPAC Name

8-hydroxy-15-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

Molecular Formula

C26H22O10

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C26H22O10/c1-9-7-8-13-16-14(9)23(30)36-20-15-11(19(27)18(17(16)20)24(31)34-13)5-4-6-12(15)35-25-22(29)26(3,32)21(28)10(2)33-25/h4-8,10,21-22,25,27-29,32H,1-3H3/t10-,21+,22+,25?,26+/m1/s1

InChI Key

HPVDVZANUAGIRR-CFSKDKRZSA-N

SMILES

Array

Synonyms

elsamicin B

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O)(C)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@]([C@H](C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O)(C)O)O

Elsamicin B is a benzochromenone and a glycoside.
from actinomycete strain J907-21; structure given in first source

Elsamicin B is a glycosidic polyketide and a naturally occurring member of the chartreusin family of antitumor antibiotics, characterized by a chartarin aglycone core. Unlike its highly active analog Elsamicin A, Elsamicin B lacks a critical amino sugar moiety, resulting in significantly lower aqueous solubility and reduced baseline cytotoxicity. In industrial and academic procurement, Elsamicin B is rarely selected as a primary topoisomerase II poison; rather, it is highly valued as a structurally matched negative control for DNA-binding assays, an analytical reference standard for polyketide isolation, and a specialized mechanistic probe for specific cellular networks such as the Hippo signaling pathway. Its distinct physicochemical profile makes it an indispensable material for structure-activity relationship (SAR) mapping of chartreusin derivatives [1].

Substituting Elsamicin B with its more common in-class analogs, such as Elsamicin A or Chartreusin, fundamentally invalidates experimental models. The addition of a single amino sugar in Elsamicin A drastically enhances water solubility and converts the molecule into one of the most potent known topoisomerase II inhibitors, driving robust cytotoxicity in standard murine models. Conversely, Elsamicin B's lack of this amino sugar renders it marginally active against typical leukemia and melanoma lines, while shifting its intracellular targeting profile toward distinct transcriptomic pathways. Procuring Elsamicin A as a substitute for B in SAR studies will yield massive false positives for DNA cleavage and obscure the nuanced, pathway-specific modulations unique to the Elsamicin B chemotype [1].

In Vivo Cytotoxicity and Minimum Effective Dose

Early characterization of the elsamicin family demonstrated a stark contrast in in vivo efficacy based on glycosylation. While Elsamicin A exhibits potent inhibitory activity against leukemia P388, L1210, and melanoma B16 (with a minimum effective dose 10-30 times lower than chartreusin), Elsamicin B demonstrates only marginal activity in these same models. This dramatic reduction in cytotoxicity confirms the necessity of the amino sugar for potent topoisomerase II poisoning [1].

Evidence DimensionIn vivo tumor inhibition (P388, L1210, B16)
Target Compound DataElsamicin B: Marginal inhibitory activity
Comparator Or BaselineElsamicin A: Strong inhibitory activity (10-30x more potent than chartreusin baseline)
Quantified DifferenceOrder-of-magnitude reduction in cytotoxicity due to amino sugar absence
ConditionsMurine tumor models (Leukemia P388, L1210, Melanoma B16)

Procuring Elsamicin B provides an essential structurally matched, low-toxicity baseline for calibrating topoisomerase II inhibition assays.

Pathway-Specific Transcriptomic Modulation in Ovarian Cancer Cells

Recent collective total synthesis and bioactivity investigations have revealed that the minor structural difference between Elsamicin A and B leads to divergent intracellular targeting. RNA-seq analysis in ES-2 ovarian cancer cells showed that while Elsamicin A primarily disrupts homologous recombination and motor proteins, Elsamicin B specifically enriches the Hippo signaling pathway to exert its inhibitory effects. This indicates that the terminal sugar residue dictates the specific cellular mechanism of action [1].

Evidence DimensionPrimary transcriptomic pathway enrichment
Target Compound DataElsamicin B: Enriches Hippo signaling pathway
Comparator Or BaselineElsamicin A: Disrupts homologous recombination and motor proteins
Quantified DifferenceComplete shift in primary signaling pathway modulation
ConditionsES-2 human ovarian clear cell carcinoma cells (RNA-seq analysis)

Researchers investigating the Hippo signaling pathway in ovarian cancer must specify Elsamicin B to avoid the off-target homologous recombination disruption caused by Elsamicin A.

Carbohydrate Unit Composition for Total Synthesis

In the context of polyketide synthesis, Elsamicin B serves as a critical reference for specific glycosylation patterns. Its carbohydrate unit consists solely of C3-epi-virenose (6-deoxy-3-C-methyl-D-galactose), lacking the additional 2-amino-2,6-dideoxy-3-O-methyl-D-galactose found in Elsamicin A. The anomeric activation and coupling of this specific C6-deoxy sugar are fundamental steps in the total synthesis of chartreusin derivatives, making Elsamicin B the definitive analytical standard for verifying the successful installation of the mono-glycoside before further elaboration [1].

Evidence DimensionGlycosidic chain composition
Target Compound DataElsamicin B: Monosaccharide (C3-epi-virenose only)
Comparator Or BaselineElsamicin A: Disaccharide (C3-epi-virenose + amino sugar)
Quantified DifferenceAbsence of one specific amino sugar moiety
ConditionsStructural elucidation and total synthesis verification

Synthetic chemists require Elsamicin B as an exact analytical reference standard when developing novel glycosylation methodologies for chartarin-based polyketides.

Negative Control in Topoisomerase II Assays

Because it shares the identical chartarin aglycone core with Elsamicin A but lacks the amino sugar required for potent DNA cleavage, Elsamicin B is the ideal structurally matched negative control. It allows researchers to isolate the specific contribution of the amino sugar to topoisomerase II poisoning [1].

Hippo Pathway Modulation Studies

Given its specific transcriptomic enrichment of the Hippo signaling pathway in ES-2 ovarian cancer cells, Elsamicin B is uniquely suited for specialized in vitro assays targeting this network, avoiding the broader cytotoxic and homologous recombination-disrupting effects of its analogs [2].

Analytical Reference for Polyketide Synthesis

In the total synthesis of chartreusin derivatives, Elsamicin B serves as a critical analytical standard. It is used to verify the successful stereoselective installation of the C3-epi-virenose monosaccharide onto the chartarin core before any further synthetic elaboration into disaccharide analogs[3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

494.12129689 Da

Monoisotopic Mass

494.12129689 Da

Heavy Atom Count

36

Dates

Last modified: 07-20-2023

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